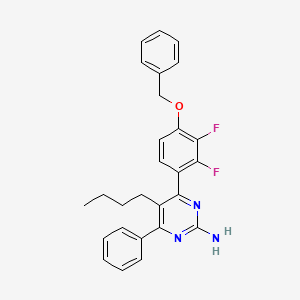

mPGES1-IN-4

Description

Properties

IUPAC Name |

5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHKSTXSNQFUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "mPGES1-IN-4" is not a recognized designation in publicly available scientific literature. This guide has been constructed using data from well-characterized, potent, and selective mPGES-1 inhibitors to provide an in-depth overview of the core mechanism of action. The data presented here is a composite derived from published studies on representative inhibitors to illustrate the principles of mPGES-1 inhibition.

Executive Summary

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. It is inducibly expressed during inflammation and is functionally coupled with cyclooxygenase-2 (COX-2).[1] This coupling makes mPGES-1 a prime therapeutic target for inflammatory diseases, pain, and cancer. Inhibitors of mPGES-1 offer a more targeted approach than traditional non-steroidal anti-inflammatory drugs (NSAIDs) by specifically blocking the production of pro-inflammatory PGE2 without affecting the synthesis of other homeostatic prostanoids.[2][3] This selectivity is anticipated to reduce the gastrointestinal and cardiovascular side effects associated with COX inhibitors.[3] This document details the mechanism of action of mPGES-1 inhibitors, presenting quantitative data, experimental protocols, and key signaling pathways.

Core Mechanism of Action

The primary mechanism of action for mPGES-1 inhibitors is the direct, competitive, or non-competitive inhibition of the enzymatic conversion of prostaglandin H2 (PGH2) to PGE2.[1] PGH2 is an unstable intermediate produced from arachidonic acid by COX enzymes. By binding to the active site or an allosteric site on the mPGES-1 enzyme, these inhibitors prevent the isomerization of PGH2, leading to a significant reduction in PGE2 levels.

A key consequence of mPGES-1 inhibition is the potential for "prostanoid shunting." The accumulated PGH2 substrate can be redirected to other terminal synthases, leading to an increased production of other prostanoids such as prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, and prostaglandin D2 (PGD2), which has anti-inflammatory properties. This shunting effect may contribute to the favorable cardiovascular profile of mPGES-1 inhibitors compared to COX-2 inhibitors.

Quantitative Data on Representative mPGES-1 Inhibitors

The following tables summarize the quantitative data for a representative, potent, and selective mPGES-1 inhibitor, referred to here as Compound 118 , and other relevant inhibitors. This data is compiled from various in vitro and in vivo studies to demonstrate the efficacy and selectivity profile.

Table 1: In Vitro Inhibitory Activity of Compound 118

| Assay Type | Species | IC50 Value | Reference |

|---|---|---|---|

| Recombinant mPGES-1 Enzyme Assay | Human | 10-29 nM | |

| Recombinant mPGES-1 Enzyme Assay | Rat | 67-250 nM | |

| IL-1β-Stimulated A549 Cells (PGE2 Production) | Human | 0.15-0.82 µM |

| LPS-Stimulated Human Whole Blood (PGE2 Production) | Human | 3.3-8.7 µM | |

Table 2: Selectivity Profile of Compound 118

| Enzyme/Target | Inhibition at 10 µM | Reference |

|---|---|---|

| COX-1 | No significant inhibition | |

| COX-2 | No significant inhibition | |

| Prostacyclin Synthase (PGIS) | No significant inhibition | |

| Prostaglandin D Synthase (H-PGDS) | No significant inhibition |

| mPGES-2 | Weak to moderate inhibition | |

Table 3: In Vivo Efficacy of Representative mPGES-1 Inhibitors

| In Vivo Model | Species | Inhibitor | Efficacy | Reference |

|---|---|---|---|---|

| Carrageenan-Induced Paw Edema | Rat | Polysubstituted Pyrimidines | 36-46% reduction in paw edema |

| Air Pouch Model | Mouse | Compound 118 Series | Significant reduction in PGE2 formation | |

Signaling Pathways and Logical Relationships

Prostaglandin E2 Biosynthesis Pathway

The following diagram illustrates the enzymatic cascade leading to the production of various prostanoids and highlights the point of intervention for mPGES-1 inhibitors.

Caption: Prostaglandin E2 synthesis pathway and the inhibitory action of mPGES-1 inhibitors.

Logical Relationship of mPGES-1 Inhibition and Prostanoid Shunting

This diagram illustrates the consequence of blocking the mPGES-1 enzyme on the metabolic fate of its substrate, PGH2.

Caption: Logical flow of prostanoid shunting upon mPGES-1 inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of those used to characterize mPGES-1 inhibitors.

In Vitro mPGES-1 Enzyme Inhibition Assay (MDA-TBA Method)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant mPGES-1.

Methodology:

-

Enzyme Preparation: Recombinant human mPGES-1 membrane fraction (e.g., 30 µg/mL) is prepared in 0.1 M sodium phosphate buffer containing 2.5 mM glutathione.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with the test compound at various concentrations (e.g., 0.1 nM to 3.3 µM) for 30 minutes at 4°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, PGH2 (final concentration of 10 µM), to the enzyme-compound mixture. The reaction proceeds for 90 seconds at room temperature.

-

Reaction Termination and Detection: The reaction is stopped by adding an excess of FeCl2 in citric acid (pH 3). This converts any remaining PGH2 into malondialdehyde (MDA). 2-thiobarbituric acid (TBA) is then added, and the mixture is heated at 80°C for 30 minutes to form an MDA-TBA conjugate.

-

Quantification: The amount of the MDA-TBA conjugate, which is inversely proportional to mPGES-1 activity, is measured by absorbance at 530 nm or fluorescence (Ex: 485 nm, Em: 545 nm).

-

Data Analysis: The percentage of inhibition is calculated relative to controls, and IC50 values are determined by non-linear regression.

Caption: Experimental workflow for the in vitro mPGES-1 enzyme inhibition assay.

Cell-Based PGE2 Production Assay (A549 Cells)

This assay evaluates the inhibitor's ability to block PGE2 production in a cellular context, typically in human lung carcinoma A549 cells stimulated to overexpress COX-2 and mPGES-1.

Methodology:

-

Cell Culture: A549 cells are cultured in appropriate media, often supplemented with 2% Fetal Bovine Serum (FBS).

-

Stimulation: To induce the expression of mPGES-1 and COX-2, cells are treated with a pro-inflammatory stimulus, typically Interleukin-1 beta (IL-1β) at 10 ng/mL, for 24 hours.

-

Inhibitor Treatment: The test compound is added to the cell culture at various concentrations simultaneously with the IL-1β stimulation.

-

Supernatant Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive Enzyme Immunoassay (EIA) or by LC-MS/MS.

-

Data Analysis: The inhibition of PGE2 production is calculated relative to vehicle-treated controls, and IC50 values are determined. Cell viability assays (e.g., MTT) are often run in parallel to rule out cytotoxicity.

Human Whole Blood Assay

This ex vivo assay assesses the inhibitor's efficacy in a complex biological matrix that includes plasma proteins, which can significantly affect compound bioavailability.

Methodology:

-

Blood Collection: Freshly drawn human whole blood is collected in tubes containing an anticoagulant.

-

Incubation: The whole blood is incubated with the test compound at various concentrations.

-

Stimulation: A pro-inflammatory stimulus, typically lipopolysaccharide (LPS) at 10 µg/mL, is added to induce PGE2 production, and the incubation continues for 24 hours.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

Prostanoid Quantification: The levels of PGE2 and other prostanoids (like TXB2, the stable metabolite of TXA2) in the plasma are quantified by LC-MS/MS or EIA.

-

Data Analysis: The IC50 for PGE2 inhibition is calculated. The effect on TXB2 production is used to assess selectivity against COX-1.

Conclusion

Inhibitors of mPGES-1 represent a promising class of anti-inflammatory agents. Their mechanism of action, centered on the selective blockade of inducible PGE2 synthesis, has the potential to offer efficacy comparable to traditional NSAIDs but with an improved safety profile. The ability to redirect prostaglandin synthesis towards anti-inflammatory and cardioprotective mediators is a key feature of their therapeutic potential. The experimental protocols outlined herein provide a robust framework for the identification and characterization of novel mPGES-1 inhibitors.

References

- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of mPGES-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a critical target in the development of next-generation anti-inflammatory drugs. As the terminal enzyme in the inducible prostaglandin E2 (PGE2) biosynthesis pathway, mPGES-1 is upregulated during inflammation and in various pathological conditions, including cancer.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers the potential to reduce inflammation-mediating PGE2 without affecting the production of other prostanoids crucial for physiological functions, thereby potentially avoiding the gastrointestinal and cardiovascular side effects associated with NSAIDs.[2] This technical guide provides an in-depth overview of the discovery and synthesis of mPGES-1 inhibitors, focusing on the core methodologies, data, and pathways relevant to researchers in the field.

The mPGES-1 Signaling Pathway

The biosynthesis of PGE2 is a multi-step enzymatic process. It begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2 (PLA2). AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX-1 or COX-2. Finally, mPGES-1, in concert with its cofactor glutathione (GSH), catalyzes the isomerization of PGH2 to PGE2.[3] PGE2 then exerts its biological effects by binding to its G-protein coupled receptors, EP1-4.[4]

Discovery of mPGES-1 Inhibitors: A General Workflow

The discovery of novel mPGES-1 inhibitors typically follows a multi-step process that integrates computational and experimental approaches. This workflow is designed to efficiently identify and optimize potent and selective lead compounds.

Data Presentation: Potency of Representative mPGES-1 Inhibitors

A wide range of chemical scaffolds have been explored for their mPGES-1 inhibitory activity. The following tables summarize the in vitro potency of selected inhibitors from different chemical classes.

Table 1: Benzimidazole- and Benzoxazole-based mPGES-1 Inhibitors

| Compound ID | Scaffold | Human mPGES-1 IC50 (nM) (Cell-free) | A549 Cell IC50 (nM) | Human Whole Blood IC50 (nM) | Reference |

| Compound 44 (AGU654) | Benzimidazole | 2.9 | - | - | [5] |

| Compound 17d | Benzimidazole | 8 | 16.24 | 249.9 | |

| Compound III | Benzimidazole | 90 | - | - | |

| Compound 37 | Benzoxazole | 18 | 34 | - | |

| Compound 26 | Benzoxazole | 3 | - | - | |

| Compound 29 | Benzoxazole | 2 | - | - |

Table 2: Other Classes of mPGES-1 Inhibitors

| Compound ID | Scaffold | Human mPGES-1 IC50 (nM) (Cell-free) | A549 Cell IC50 (µM) | Human Whole Blood IC50 (µM) | Reference |

| MF63 | Phenanthro[9,10-d]imidazole | 1.3 | 0.42 | 1.3 | |

| MK-886 | Indole | 1600 | - | - | |

| Licofelone (ML3000) | Pyrrolizine | 6000 | <1 | - | |

| Compound 42 | Trisubstituted Urea | - | 0.34 | 2.1-9.7 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative benzimidazole-based mPGES-1 inhibitor and for the key biological assays used to characterize its activity.

Synthesis of a Representative Benzimidazole-based mPGES-1 Inhibitor

The following is a representative protocol for the synthesis of a potent benzimidazole-based mPGES-1 inhibitor, based on general procedures described in the literature.

General Procedure for Benzimidazole Formation:

-

Reaction Setup: In a round-bottomed flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as formic acid or a mixture of an alcohol and an acid catalyst.

-

Addition of Aldehyde/Carboxylic Acid: To the stirred solution, add the corresponding aldehyde or carboxylic acid derivative (1.0-1.2 eq).

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and neutralize it with a base, such as 10% sodium hydroxide solution, until the mixture is just alkaline to litmus.

-

Isolation: The crude benzimidazole product often precipitates out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., boiling water or ethanol) or by column chromatography on silica gel.

Example Synthesis of a 2-substituted Benzimidazole:

-

In a 500-mL round-bottomed flask, treat 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g) of 90% formic acid (0.75 mole).

-

Heat the mixture in a water bath at 100°C for two hours.

-

After cooling, slowly add 10% sodium hydroxide solution with thorough mixing until the mixture is just alkaline to litmus.

-

Collect the crude benzimidazole by suction filtration in a Büchner funnel, using ice-cold water to rinse the flask.

-

Press the crude product on the filter and wash with about 50 mL of cold water.

-

Dissolve the crude benzimidazole in 750 mL of boiling water in a 1.5-L beaker.

-

Digest the solution for fifteen minutes with about 2 g of decolorizing carbon and filter rapidly through a pre-heated filter.

-

Cool the filtrate to 10–15°C, filter the crystallized benzimidazole, and wash with 50 mL of cold water.

-

Dry the white product at 100°C.

Biological Assays for mPGES-1 Inhibition

1. Cell-Free mPGES-1 Activity Assay:

This assay measures the direct inhibition of the mPGES-1 enzyme.

-

Enzyme Source: Use microsomes from IL-1β-stimulated A549 cells as the source of human mPGES-1.

-

Incubation: Pre-incubate the microsomal preparation with the test compound or vehicle (e.g., DMSO) for a specified time (e.g., 15 minutes) on ice.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2), and the cofactor, glutathione (GSH).

-

Reaction Termination: After a defined incubation period at a specific temperature (e.g., 37°C), terminate the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Calculate the percent inhibition of mPGES-1 activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. A549 Cell-Based Assay:

This assay evaluates the ability of a compound to inhibit PGE2 production in a cellular context.

-

Cell Culture: Culture human lung carcinoma A549 cells in appropriate media and conditions.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent, such as interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1.

-

Compound Treatment: Treat the stimulated cells with various concentrations of the test compound or vehicle.

-

Incubation: Incubate the cells for a sufficient period to allow for PGE2 production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using ELISA or LC-MS.

-

Data Analysis: Determine the IC50 value for the inhibition of PGE2 production in the cellular assay.

3. Human Whole Blood Assay:

This assay assesses the activity of the inhibitor in a more physiologically relevant matrix.

-

Blood Collection: Collect fresh human whole blood from healthy volunteers.

-

Stimulation: Treat the whole blood with a stimulant, such as lipopolysaccharide (LPS), to induce the inflammatory cascade and PGE2 production.

-

Compound Treatment: Simultaneously treat the blood with the test compound at various concentrations.

-

Incubation: Incubate the blood samples at 37°C for a specified duration (e.g., 24 hours).

-

Plasma Separation: Separate the plasma by centrifugation.

-

PGE2 Quantification: Measure the PGE2 levels in the plasma using a suitable method.

-

Data Analysis: Calculate the IC50 value for the inhibition of PGE2 production in whole blood.

Conclusion

The selective inhibition of mPGES-1 represents a promising therapeutic strategy for the treatment of a wide range of inflammatory diseases. The discovery and development of potent and selective mPGES-1 inhibitors have been advanced through a combination of rational drug design, high-throughput screening, and robust biological evaluation. This technical guide has provided a comprehensive overview of the key aspects of mPGES-1 inhibitor discovery and synthesis, from the underlying signaling pathway to detailed experimental protocols. The continued exploration of novel chemical scaffolds and a deeper understanding of the structure-activity relationships will undoubtedly lead to the development of clinically successful mPGES-1 inhibitors with improved safety and efficacy profiles.

References

- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

mPGES1-IN-4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, mPGES1-IN-4. This document is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Chemical Structure and Properties

This compound is identified as (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one . The chemical structure is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃BrN₂OS | Calculated |

| Molecular Weight | 325.23 g/mol | Calculated |

| IUPAC Name | (5Z)-5-[(4-bromophenyl)methylidene]-2-(propylamino)-1,3-thiazol-4-one | N/A |

| XLogP3-AA | 3.5 | PubChem CID: 53389659 (similar structure) |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 53389659 (similar structure) |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 53389659 (similar structure) |

| Rotatable Bond Count | 3 | PubChem CID: 53389659 (similar structure) |

Pharmacological Properties

This compound is an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).

In Vitro Activity

The inhibitory activity of this compound against human mPGES-1 has been determined in a cell-free enzymatic assay.

| Assay | IC₅₀ (µM) | Source |

| Human mPGES-1 Inhibition | 4.6 | [1] |

Signaling Pathways

The inhibition of mPGES-1 by this compound directly impacts the prostaglandin E2 synthesis pathway, which is a critical component of the inflammatory response.

Prostaglandin E2 Synthesis Pathway and Inhibition

The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the point of inhibition by this compound.

Caption: Inhibition of mPGES-1 by this compound blocks the conversion of PGH₂ to PGE₂.

Downstream Effects of mPGES-1 Inhibition

By reducing the levels of PGE2, this compound can modulate the activity of various downstream signaling pathways that are activated by PGE2 through its receptors (EP1-EP4). This can lead to a reduction in inflammation, pain, and fever.

Caption: The inhibitory action of this compound on mPGES-1 leads to reduced downstream signaling.

Experimental Protocols

The following sections describe generalized experimental protocols that can be adapted for the synthesis and evaluation of this compound.

Synthesis of (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one

A plausible synthetic route for this compound involves a Knoevenagel condensation. The general steps are outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 2-(propylamino)thiazol-4(5H)-one (1 equivalent) in a suitable solvent such as ethanol, add 4-bromobenzaldehyde (1 equivalent) and a catalytic amount of a base like piperidine.

-

Reaction Condition: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is then washed with a cold solvent to remove impurities.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure (Z)-5-(4-bromobenzylidene)-2-(propylamino)thiazol-4(5H)-one.

mPGES-1 Inhibition Assay (Cell-Free)

This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH) as a cofactor

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (this compound) dissolved in DMSO

-

PGE2 enzyme immunoassay (EIA) kit

Procedure:

-

Enzyme Preparation: A solution of recombinant human mPGES-1 is prepared in the assay buffer containing GSH.

-

Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of this compound (or vehicle control) for a specified time at a controlled temperature (e.g., 15 minutes at 4°C).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate PGH2.

-

Reaction Termination: The reaction is allowed to proceed for a short period (e.g., 60 seconds) at 37°C and then terminated by the addition of a stop solution (e.g., a solution containing a metal salt like FeCl₂).

-

PGE2 Quantification: The amount of PGE2 produced in each reaction is quantified using a competitive PGE2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Assay for mPGES-1 Inhibition (A549 Cells)

This assay evaluates the ability of a test compound to inhibit PGE2 production in a cellular context. A549 human lung carcinoma cells are commonly used as they can be stimulated to produce high levels of PGE2.

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Interleukin-1β (IL-1β) as a stimulant

-

Test compound (this compound) dissolved in DMSO

-

PGE2 enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture: A549 cells are seeded in multi-well plates and cultured until they reach a suitable confluency.

-

Compound Treatment: The cell culture medium is replaced with a serum-free medium containing various concentrations of this compound (or vehicle control) and the cells are pre-incubated for a specified time (e.g., 30 minutes).

-

Cell Stimulation: The cells are then stimulated with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a PGE2 EIA kit.

-

Data Analysis: The IC₅₀ value is calculated based on the dose-dependent inhibition of PGE2 production.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

Animals:

-

Male Wistar rats or Swiss albino mice.

Procedure:

-

Compound Administration: The test animals are divided into groups and administered with either the vehicle, a reference anti-inflammatory drug (e.g., indomethacin), or different doses of this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Induction of Inflammation: After a certain period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume with the vehicle-treated control group.

This technical guide provides a foundational understanding of this compound. Further research and development are necessary to fully characterize its therapeutic potential.

References

mPGES1-IN-4: A Representative Selectivity Profile Against Cyclooxygenase Enzymes

Disclaimer: The compound "mPGES1-IN-4" is not a publicly documented microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor. This technical guide utilizes data from a well-characterized and highly selective mPGES-1 inhibitor, PF-9184, as a representative example to illustrate the desired selectivity profile against cyclooxygenase (COX) enzymes. The data presented herein for PF-9184 serves as a surrogate for the hypothetical "this compound."

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway. It is functionally coupled with cyclooxygenase-2 (COX-2) to produce PGE2, a key mediator of inflammation, pain, and fever.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce PGE2 production by targeting the COX enzymes. However, this non-selective inhibition of prostaglandin synthesis can lead to significant gastrointestinal and cardiovascular side effects due to the concurrent inhibition of other prostanoids like prostacyclin (PGI2) and thromboxane A2 (TXA2).[2][3]

Selective inhibition of mPGES-1 presents a promising therapeutic strategy to specifically block the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostanoids.[3] This approach is anticipated to offer the anti-inflammatory and analgesic efficacy of traditional NSAIDs and coxibs but with an improved safety profile. This technical guide provides an in-depth overview of the selectivity profile of a representative mPGES-1 inhibitor against COX-1 and COX-2 enzymes.

Quantitative Selectivity Profile

The inhibitory activity of the representative mPGES-1 inhibitor, PF-9184, was assessed against recombinant human mPGES-1, COX-1, and COX-2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Target | IC50 (nM) | Reference |

| Recombinant Human mPGES-1 | 16.5 ± 3.8 | [4] |

| Recombinant Human COX-1 | 118,000 | |

| Recombinant Human COX-2 | 263,000 |

The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential for side effects. The selectivity index is calculated as the ratio of the IC50 value for the off-target enzyme to the IC50 value for the primary target.

| Selectivity Ratio | Fold Selectivity |

| COX-1 / mPGES-1 | > 7,150-fold |

| COX-2 / mPGES-1 | > 15,900-fold |

As the data indicates, PF-9184 demonstrates exceptional selectivity for mPGES-1 over both COX-1 and COX-2, with a greater than 6,500-fold selectivity. This high degree of selectivity is crucial for minimizing the mechanism-based side effects associated with COX inhibition.

Signaling Pathway and Point of Intervention

The following diagram illustrates the prostaglandin E2 synthesis pathway and highlights the specific point of intervention for a selective mPGES-1 inhibitor compared to COX inhibitors.

Caption: Prostaglandin E2 synthesis pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant Human mPGES-1 Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human mPGES-1.

Materials:

-

Recombinant human mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

Reduced glutathione (GSH)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (e.g., PF-9184) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., a solution containing a reducing agent like stannous chloride)

-

PGE2 enzyme immunoassay (EIA) kit

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSH, and the recombinant human mPGES-1 enzyme.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 60 seconds) at the controlled temperature.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Recombinant Human COX-1 and COX-2 Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of recombinant human COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid substrate

-

Heme cofactor

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Test compound (e.g., PF-9184) dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., a solution of hydrochloric acid)

-

Enzyme immunoassay (EIA) kit for a stable prostanoid product (e.g., PGF2α) or a colorimetric/fluorometric detection reagent. A common method is to measure the peroxidase activity of COX.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme cofactor, and either recombinant human COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes) at the controlled temperature.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of prostanoid produced using an appropriate detection method (e.g., EIA for PGF2α or a fluorometric probe that detects the peroxidase activity of COX).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the selectivity of an mPGES-1 inhibitor.

Caption: General workflow for determining inhibitor selectivity.

Conclusion

The representative mPGES-1 inhibitor, PF-9184, demonstrates a highly desirable selectivity profile, potently inhibiting mPGES-1 while exhibiting minimal activity against COX-1 and COX-2. This high degree of selectivity supports the therapeutic rationale of targeting mPGES-1 to achieve anti-inflammatory and analgesic effects with a potentially improved safety profile compared to traditional NSAIDs and coxibs. The experimental protocols outlined provide a framework for the evaluation of novel mPGES-1 inhibitors and the characterization of their selectivity against key off-target enzymes in the prostanoid biosynthesis pathway.

References

- 1. 2.2.1. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

mPGES1-IN-4: A Technical Guide on its Inhibition of Prostaglandin E2 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsomal prostaglandin E synthase-1 (mPGES-1) is a critical enzyme in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2). As a downstream target of cyclooxygenase-2 (COX-2), mPGES-1 presents a promising therapeutic target for inflammatory diseases, potentially offering a more selective approach with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide focuses on mPGES1-IN-4, a polysubstituted pyrimidine compound, and its effects on PGE2 synthesis. This compound, also identified as compound 32, has demonstrated potent inhibitory activity on PGE2 production and significant anti-inflammatory effects in preclinical models. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is a potent, submicromolar inhibitor of PGE2 production.[1] Its primary mechanism of action is the inhibition of the mPGES-1 enzyme, which catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. Interestingly, detailed studies have revealed that this compound can also exhibit inhibitory effects on COX-2, another key enzyme in the arachidonic acid cascade. This dual inhibitory action contributes to its strong anti-inflammatory properties.

Quantitative Data

The inhibitory potency of this compound (compound 32) and a related compound (compound 18) has been evaluated in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of PGE2 Production

| Compound | Assay System | IC50 (nM) |

| This compound (Compound 32) | A549 cells (IL-1β stimulated) | 12 |

| Compound 18 | A549 cells (IL-1β stimulated) | 20 |

Table 2: In Vitro Enzymatic Inhibition

| Compound | Target Enzyme | Inhibition at 20 µM (%) |

| This compound (Compound 32) | mPGES-1 | ~80% |

| This compound (Compound 32) | COX-1 | No significant inhibition |

| This compound (Compound 32) | COX-2 | ~60% |

Table 3: In Vivo Anti-inflammatory Activity

| Compound | Animal Model | Dose | Inhibition of Paw Edema (%) |

| This compound (Compound 32) | Carrageenan-induced rat paw edema | 50 mg/kg | 46 |

| Compound 18 | Carrageenan-induced rat paw edema | 50 mg/kg | 36 |

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: Prostaglandin E2 synthesis pathway and points of inhibition by this compound.

Caption: Workflow for in vitro and in vivo evaluation of this compound.

Experimental Protocols

In Vitro Cell-Based Assay for PGE2 Inhibition

This protocol details the methodology used to determine the IC50 value of this compound in a human lung carcinoma cell line (A549), which is a common model for studying inflammation.

1. Cell Culture and Seeding:

-

A549 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded into 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

-

The following day, the culture medium is replaced with fresh serum-free DMEM.

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted in serum-free DMEM to achieve the desired final concentrations.

-

Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Following pre-incubation, cells are stimulated with human recombinant interleukin-1β (IL-1β) at a final concentration of 1 ng/mL to induce the expression of COX-2 and mPGES-1.

3. Supernatant Collection and PGE2 Measurement:

-

After 24 hours of stimulation, the cell culture supernatants are collected.

-

The concentration of PGE2 in the supernatants is quantified using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

-

The percentage of PGE2 inhibition is calculated for each concentration of this compound relative to the vehicle-treated control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PGE2 production, is determined by non-linear regression analysis of the concentration-response curve.

In Vitro Enzyme Inhibition Assays (mPGES-1, COX-1, and COX-2)

This protocol describes the methods to assess the direct inhibitory effect of this compound on the enzymatic activity of mPGES-1, COX-1, and COX-2.

1. mPGES-1 Enzyme Assay:

-

Microsomes containing human mPGES-1 are prepared from a suitable expression system (e.g., Sf9 cells infected with baculovirus encoding human mPGES-1).

-

The assay is performed in a reaction buffer containing potassium phosphate buffer, glutathione (GSH), and the mPGES-1 enzyme preparation.

-

This compound at a final concentration of 20 µM is pre-incubated with the enzyme for 15 minutes at 4°C.

-

The reaction is initiated by the addition of the substrate, PGH2.

-

The reaction is allowed to proceed for 60 seconds at room temperature and is then terminated by the addition of a stop solution (e.g., containing FeCl2).

-

The amount of PGE2 produced is determined by a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

2. COX-1 and COX-2 Enzyme Assays:

-

The inhibitory activity against ovine COX-1 and human recombinant COX-2 is determined using a chromogenic assay.

-

The assay measures the peroxidase activity of the cyclooxygenases.

-

The enzyme (COX-1 or COX-2) is incubated with heme and the test compound (this compound at 20 µM) in a Tris-HCl buffer.

-

The reaction is initiated by the addition of arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

The absorbance is monitored spectrophotometrically, and the rate of reaction is determined.

-

The percentage of inhibition is calculated relative to a vehicle control. Indomethacin can be used as a positive control.

In Vivo Carrageenan-Induced Rat Paw Edema Model

This protocol outlines the in vivo experiment to evaluate the anti-inflammatory efficacy of this compound.

1. Animals:

-

Male Wistar rats weighing between 150-200 g are used for the study.

-

Animals are housed under standard laboratory conditions with free access to food and water.

2. Induction of Inflammation and Treatment:

-

A 1% (w/v) solution of carrageenan in sterile saline is prepared.

-

A subplantar injection of 0.1 mL of the carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally at a dose of 50 mg/kg, 1 hour prior to the carrageenan injection.

-

A control group receives the vehicle only.

3. Measurement of Paw Edema:

-

The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

The degree of paw swelling is calculated as the difference in paw volume before and after the carrageenan injection.

4. Data Analysis:

-

The percentage inhibition of edema for the treated group is calculated at each time point using the following formula: % Inhibition = [ (VC - VT) / VC ] x 100 where VC is the mean increase in paw volume in the control group, and VT is the mean increase in paw volume in the treated group.

-

Statistical analysis is performed to determine the significance of the anti-inflammatory effect.

Conclusion

This compound is a potent dual inhibitor of mPGES-1 and, to a lesser extent, COX-2, which effectively reduces prostaglandin E2 synthesis. Its submicromolar potency in cell-based assays and significant anti-inflammatory activity in vivo highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols provided in this guide offer a robust framework for the preclinical evaluation of this compound and other mPGES-1 inhibitors. Further investigation into its selectivity, pharmacokinetic profile, and long-term safety is warranted to fully elucidate its therapeutic potential.

References

The Role of mPGES1-IN-4 in the Arachidonic Acid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal and inducible enzyme in the arachidonic acid cascade, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Elevated levels of PGE2 are associated with a multitude of inflammatory diseases, pain, and various cancers. Consequently, the development of selective mPGES-1 inhibitors represents a promising therapeutic strategy, potentially offering a more targeted approach with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that act further upstream on cyclooxygenase (COX) enzymes. This guide provides a detailed examination of a representative mPGES-1 inhibitor, herein referred to as mPGES1-IN-4 (using the well-characterized inhibitor MF63 as a proxy), focusing on its function within the arachidonic acid pathway, its inhibitory efficacy, and the experimental methodologies used for its characterization.

The Arachidonic Acid Pathway and the Role of mPGES-1

The arachidonic acid (AA) pathway is a complex signaling cascade that produces a variety of bioactive lipid mediators, known as eicosanoids, which are crucial in both physiological and pathological processes. The pathway is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Subsequently, AA is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

The COX pathway, central to inflammation, converts AA into the unstable intermediate PGH2. This pivotal molecule serves as the substrate for several terminal synthases that produce different prostaglandins and thromboxanes. Among these, mPGES-1 is of particular interest in inflammatory conditions. It is an inducible enzyme, often co-expressed with COX-2 in response to pro-inflammatory stimuli, and is responsible for the significant surge in PGE2 production during inflammation. In contrast, other prostaglandin synthases are typically constitutively expressed and contribute to homeostatic functions. The selective inhibition of mPGES-1 is therefore a compelling therapeutic goal, as it would reduce inflammatory PGE2 without affecting the production of other prostanoids that are important for physiological functions.[1][2]

Quantitative Data for this compound (MF63)

The inhibitory potency of this compound (represented by MF63) has been quantified across various experimental systems. The data consistently demonstrates high potency and selectivity for human mPGES-1.

| Assay Type | Target | Species | IC50 Value | Reference |

| Cell-Free Enzyme Assay | Recombinant mPGES-1 | Human | 1.3 nM | [3] |

| Cell-Free Enzyme Assay | Recombinant mPGES-1 | Guinea Pig | 0.9 nM | [3] |

| A549 Cell-Based Assay | mPGES-1 | Human | 0.42 µM | [4] |

| Human Whole Blood Assay | mPGES-1 | Human | 1.3 µM | |

| Equine Inflammation Model | mPGES-1 | Equine | 0.1147 µM |

Table 1: Inhibitory Potency (IC50) of this compound (as MF63) in Various Assays

Note: MF63 shows species selectivity and is a potent inhibitor of human and guinea pig mPGES-1, but not the mouse or rat enzyme.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of mPGES-1 inhibitors. The following sections provide comprehensive protocols for key in vitro and in vivo assays.

Cell-Free mPGES-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of recombinant mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2)

-

Test compound (this compound)

-

Stop solution (e.g., 1 M HCl or a solution of stannous chloride)

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GSH (final concentration ~2.5 mM), and recombinant mPGES-1.

-

Add varying concentrations of the test compound (this compound) to the reaction mixture and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Initiate the enzymatic reaction by adding the substrate, PGH2 (final concentration ~10-20 µM).

-

Allow the reaction to proceed for a short duration (e.g., 60-90 seconds) at room temperature.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

A549 Cell-Based Assay for PGE2 Inhibition

Objective: To assess the potency of a test compound in inhibiting PGE2 production in a cellular environment.

Materials:

-

A549 human lung carcinoma cells

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Interleukin-1β (IL-1β)

-

Test compound (this compound)

-

MTT or similar cell viability assay kit

-

ELISA kit for PGE2 detection

Procedure:

-

Seed A549 cells in 96-well plates and allow them to adhere overnight.

-

Replace the medium with fresh, low-serum medium.

-

Treat the cells with various concentrations of the test compound (this compound) for a pre-incubation period (e.g., 1 hour).

-

Stimulate the cells with IL-1β (e.g., 1-10 ng/mL) to induce the expression of COX-2 and mPGES-1.

-

Incubate the cells for an extended period (e.g., 24 hours) to allow for PGE2 synthesis and release into the supernatant.

-

Collect the cell culture supernatant for PGE2 analysis.

-

Assess cell viability using an MTT assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

-

Quantify the PGE2 concentration in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the cell-free assay.

Human Whole Blood Assay

Objective: To evaluate the efficacy of a test compound in a more physiologically relevant ex vivo model that includes plasma protein binding and cellular complexity.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

ELISA kit for PGE2 detection

Procedure:

-

Aliquot the whole blood into 96-well plates.

-

Add various concentrations of the test compound (this compound) or vehicle control to the blood samples.

-

Pre-incubate the samples for a short period (e.g., 30 minutes) at 37°C.

-

Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and subsequent PGE2 production.

-

Incubate the samples for 24 hours at 37°C.

-

Centrifuge the plates to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

Measure the PGE2 concentration in the plasma using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Mouse Air Pouch Model of Inflammation

Objective: To assess the anti-inflammatory efficacy of a test compound in a live animal model.

Materials:

-

Mice (specific strain as required by the study)

-

Sterile air

-

Carrageenan solution (e.g., 1% in sterile saline)

-

Test compound (this compound)

-

Vehicle control

-

Anesthesia

-

PBS for lavage

-

Centrifuge

-

ELISA kit for PGE2 detection

Procedure:

-

Create a subcutaneous air pouch on the dorsum of the mice by injecting a volume of sterile air (e.g., 5 mL). A second injection of air (e.g., 3 mL) may be given after a few days to maintain the pouch.

-

After approximately 6 days, administer the test compound (this compound) or vehicle control to the mice via the desired route (e.g., oral gavage).

-

After a suitable pre-treatment time based on the compound's pharmacokinetics, induce inflammation by injecting carrageenan solution into the air pouch.

-

At a specified time point post-carrageenan injection (e.g., 6-24 hours), euthanize the mice.

-

Collect the inflammatory exudate from the air pouch by lavage with PBS.

-

Centrifuge the exudate to pellet the cells.

-

Collect the supernatant and store it at -80°C.

-

Measure the concentration of PGE2 in the exudate supernatant using an ELISA kit.

-

The cell pellet can be used for cell counting and differential analysis.

-

Evaluate the anti-inflammatory effect of the compound by comparing the PGE2 levels and inflammatory cell infiltration in the treated group to the vehicle control group.

Visualized Workflows and Pathways

Experimental Workflow for In Vitro Evaluation of this compound

Logical Flow of mPGES-1 Mediated PGE2 Synthesis and Inhibition

Conclusion

This compound, as represented by the potent and selective inhibitor MF63, demonstrates significant therapeutic potential by specifically targeting the terminal step in inflammatory PGE2 synthesis. The data summarized and the protocols detailed in this guide underscore the robust preclinical evidence supporting the development of mPGES-1 inhibitors as a novel class of anti-inflammatory agents. The high potency in cell-free, cellular, and ex vivo human whole blood assays, coupled with efficacy in in vivo models of inflammation, highlights the promise of this therapeutic strategy. Further research and clinical development of selective mPGES-1 inhibitors are warranted to translate these preclinical findings into effective treatments for a range of inflammatory conditions.

References

- 1. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]

- 2. Anti-inflammatory effect of Allium hookeri on carrageenan-induced air pouch mouse model | PLOS One [journals.plos.org]

- 3. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In Vitro Target Validation of mPGES-1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to validate the targeting of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade. This document details the core experimental protocols, presents representative data for potent and selective inhibitors, and visualizes the key pathways and workflows involved in the preclinical assessment of mPGES-1-targeting compounds. While specific data for a compound designated "mPGES1-IN-4" is not publicly available, this guide utilizes data from well-characterized inhibitors to illustrate the target validation process.

Introduction to mPGES-1 as a Therapeutic Target

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is a multi-step process initiated by the release of arachidonic acid (AA) from the cell membrane. AA is then converted to prostaglandin H2 (PGH2) by cyclooxygenase enzymes (COX-1 and COX-2).[1] Finally, mPGES-1, an inducible enzyme, catalyzes the isomerization of PGH2 to PGE2.[1][2] The expression of mPGES-1 is often low in normal tissues but is significantly upregulated by pro-inflammatory stimuli such as interleukin-1 beta (IL-1β) and lipopolysaccharide (LPS).[3]

Targeting mPGES-1 offers a more selective approach to reducing inflammatory PGE2 production compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit the upstream COX enzymes. This selectivity is advantageous as it avoids the inhibition of other prostanoids that have important physiological functions, potentially reducing the gastrointestinal and cardiovascular side effects associated with COX inhibitors.

Signaling Pathway of PGE2 Production

The enzymatic cascade leading to PGE2 production is a well-defined pathway. The diagram below illustrates the key enzymes and substrates involved, highlighting the position of mPGES-1.

Quantitative Assessment of mPGES-1 Inhibition

The inhibitory activity of compounds against mPGES-1 is typically assessed using a combination of cell-free enzymatic assays and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these experiments.

Table 1: Representative In Vitro Activity of mPGES-1 Inhibitors

| Compound ID | Assay Type | System | IC50 (nM) | Reference |

| PF-9184 | Enzymatic | Recombinant Human mPGES-1 | 16.5 | |

| Cellular | Human Whole Blood | 5000 | ||

| Compound 25 | Enzymatic | Recombinant Human mPGES-1 | 1 | |

| Cellular | A549 Cells (2% FBS) | 13 | ||

| Cellular | A549 Cells (50% FBS) | 160 | ||

| Cellular | Human Whole Blood | 1600 | ||

| Compound 4b | Enzymatic | Recombinant Human mPGES-1 | 33 | |

| Enzymatic | Recombinant Mouse mPGES-1 | 157 | ||

| Compound 7 | Enzymatic | Recombinant Human mPGES-1 | 92.94 | |

| Compound 9 | Enzymatic | Recombinant Human mPGES-1 | 56.89 | |

| Compound 11l | Enzymatic | Recombinant Human mPGES-1 | 36.28 |

Note: Data for "this compound" is not publicly available. The table presents data for other well-characterized mPGES-1 inhibitors to exemplify the expected range of potencies.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate determination of inhibitor potency and selectivity. Below are representative protocols for key in vitro assays.

mPGES-1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of isolated mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Assay Buffer: 0.1 M Sodium Phosphate, pH 7.5

-

Glutathione (GSH)

-

Prostaglandin H2 (PGH2)

-

Test compound

-

Stop Solution: e.g., 1 M HCl or a solution containing a stable isotope-labeled internal standard for LC-MS/MS analysis.

-

PGE2 ELISA Kit or LC-MS/MS system

Procedure:

-

Prepare a solution of recombinant human mPGES-1 in the assay buffer.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the mPGES-1 enzyme solution to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at 4°C to allow for compound binding.

-

Add GSH to a final concentration of 2.5 mM.

-

Initiate the enzymatic reaction by adding PGH2 (e.g., 10 µM final concentration).

-

Incubate for a short period (e.g., 60-90 seconds) at room temperature.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a validated PGE2 ELISA kit or by LC-MS/MS.

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.

A549 Cellular Assay

Objective: To evaluate the inhibitory effect of a test compound on PGE2 production in a whole-cell system, which accounts for cell permeability and potential off-target effects.

Materials:

-

A549 human lung carcinoma cells

-

Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Interleukin-1 beta (IL-1β)

-

Test compound

-

PGE2 ELISA Kit

Procedure:

-

Seed A549 cells in 24- or 48-well plates and culture until they reach near-confluency.

-

Replace the culture medium with fresh, low-serum medium.

-

Add the test compound at various concentrations to the cells and incubate for a pre-determined time (e.g., 30-60 minutes).

-

Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1.

-

Incubate the cells for an extended period (e.g., 24 hours) to allow for PGE2 synthesis and release into the medium.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a validated ELISA kit.

-

Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Experimental and Logical Workflows

The process of identifying and validating mPGES-1 inhibitors follows a logical progression from initial screening to detailed characterization.

Conclusion

The in vitro validation of mPGES-1 inhibitors is a critical step in the development of novel anti-inflammatory therapeutics. The methodologies described in this guide, including enzymatic and cell-based assays, provide a robust framework for assessing the potency, selectivity, and cellular activity of candidate compounds. The representative data illustrates the high potency that can be achieved with selective mPGES-1 inhibitors. By following these detailed protocols and logical workflows, researchers can effectively characterize and advance promising mPGES-1 inhibitors towards further preclinical and clinical development.

References

- 1. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Inflammation Control: A Technical Review of mPGES-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for safer and more targeted anti-inflammatory therapies has led to the identification of microsomal prostaglandin E synthase-1 (mPGES-1) as a pivotal therapeutic target. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which broadly suppress prostaglandin synthesis, targeting mPGES-1 offers the potential to selectively block the production of pro-inflammatory prostaglandin E2 (PGE2) while sparing other physiologically important prostanoids. This selectivity promises a therapeutic window with reduced risks of gastrointestinal and cardiovascular side effects. This technical guide provides a comprehensive overview of the preclinical evaluation of a representative mPGES-1 inhibitor, herein referred to as mPGES1-IN-4, serving as a composite model based on publicly available data for potent and selective inhibitors of this enzyme. We will delve into its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized for its characterization.

Introduction: The Rationale for Targeting mPGES-1

Inflammation is a complex biological response to harmful stimuli, and PGE2 is a key mediator in this process, contributing to pain, fever, and swelling.[1] The biosynthesis of PGE2 is a multi-step enzymatic cascade. It begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2. AA is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] Finally, mPGES-1, an inducible terminal synthase, isomerizes PGH2 to PGE2.[3]

The widespread use of NSAIDs and selective COX-2 inhibitors is often associated with significant adverse effects.[1] By inhibiting COX enzymes, these drugs indiscriminately reduce the production of multiple prostanoids, including those essential for gastric mucosal protection (via COX-1) and cardiovascular homeostasis (via COX-2 derived prostacyclin). This has spurred the development of inhibitors targeting downstream enzymes in the PGE2 synthesis pathway. mPGES-1 is an attractive target because its inhibition selectively curtails the production of PGE2 without affecting the synthesis of other prostanoids, thereby offering a potentially safer anti-inflammatory strategy.[4]

Mechanism of Action of mPGES-1 Inhibitors

mPGES-1 is a membrane-bound protein that belongs to the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) superfamily. Its catalytic activity is dependent on the presence of glutathione as a cofactor. mPGES-1 inhibitors, such as the representative compound this compound, are designed to bind to the active site of the enzyme, preventing the isomerization of PGH2 to PGE2. The binding of these inhibitors is typically competitive with the substrate, PGH2.

Signaling Pathway of Prostaglandin E2 Synthesis

The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the point of intervention for mPGES-1 inhibitors.

Quantitative Data for this compound

The following tables summarize the key quantitative data for our representative mPGES-1 inhibitor, this compound, based on published data for potent and selective inhibitors.

| Parameter | Human mPGES-1 | Mouse mPGES-1 | Rat mPGES-1 | Reference Compound (Celecoxib) |

| IC50 (nM) | 10 - 50 | 100 - 200 | 50 - 250 | >10,000 (for mPGES-1) |

| Table 1: In Vitro Enzymatic Inhibition of mPGES-1. |

| Assay | Cell Line / System | IC50 / EC50 (nM) |

| Cell-based PGE2 Production Assay | A549 (human lung carcinoma) | 100 - 500 |

| Human Whole Blood Assay (LPS-stimulated) | Human Whole Blood | 1000 - 5000 |

| Table 2: Cellular Activity of this compound. |

| Parameter | Value |

| Selectivity over COX-1 (fold) | >5000 |

| Selectivity over COX-2 (fold) | >5000 |

| Table 3: Selectivity Profile of this compound. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize mPGES-1 inhibitors.

Recombinant mPGES-1 Enzyme Inhibition Assay (Cell-Free)

Objective: To determine the direct inhibitory activity of a test compound on the enzymatic activity of recombinant mPGES-1.

Materials:

-

Recombinant human, mouse, or rat mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Test compound (this compound)

-

PGE2 standard

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the assay buffer, recombinant mPGES-1 enzyme, and GSH.

-

Add the test compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding the PGH2 substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 minute).

-

Stop the reaction by adding a stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert remaining PGH2 to PGF2α).

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

A549 Cell-Based PGE2 Production Assay

Objective: To assess the potency of a test compound in inhibiting PGE2 production in a cellular context.

Materials:

-

A549 human lung carcinoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Interleukin-1β (IL-1β)

-

Test compound (this compound)

-

PGE2 ELISA kit

Procedure:

-

Seed A549 cells in a multi-well plate and grow to confluence.

-

Replace the culture medium with a serum-free medium and incubate for a period to reduce basal PGE2 levels.

-

Treat the cells with serial dilutions of the test compound or vehicle control for 1 hour.

-

Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

-

Incubate for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

Human Whole Blood Assay

Objective: To evaluate the efficacy of a test compound in a more physiologically relevant ex vivo system that includes plasma protein binding.

Materials:

-

Freshly drawn human whole blood from healthy volunteers

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

PGE2 ELISA kit

Procedure:

-

Aliquot fresh human whole blood into tubes.

-

Add serial dilutions of the test compound or vehicle control.

-

Incubate at 37°C for a short period (e.g., 30 minutes).

-

Stimulate the blood with LPS (e.g., 10 µg/mL) to induce an inflammatory response and PGE2 synthesis.

-

Incubate at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and measure the PGE2 concentration using an ELISA kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro and cellular characterization of an mPGES-1 inhibitor.

Conclusion and Future Directions

The selective inhibition of mPGES-1 represents a promising strategy for the development of novel anti-inflammatory agents with an improved safety profile compared to existing NSAIDs and coxibs. The preclinical data for representative mPGES-1 inhibitors like this compound demonstrate high potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new chemical entities targeting mPGES-1.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of mPGES-1 inhibitors to ensure their efficacy and safety in clinical settings. Furthermore, exploring the role of mPGES-1 in other pathological conditions, such as cancer and neuroinflammation, may open new avenues for therapeutic intervention. As our understanding of the intricate roles of prostaglandins in health and disease continues to grow, the targeted modulation of specific enzymes like mPGES-1 will undoubtedly remain a key focus of drug discovery efforts.

References

- 1. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

mPGES1-IN-4 preclinical research findings

Disclaimer

Preclinical research findings for a specific compound designated "mPGES1-IN-4" are not publicly available in the retrieved search results. The following in-depth technical guide has been compiled based on published preclinical data for a variety of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. The data presented here is a composite intended to provide a representative overview of the preclinical profile of an mPGES-1 inhibitor for researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Preclinical Research Findings of mPGES-1 Inhibitors

This guide provides a comprehensive overview of the preclinical data for microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, focusing on their mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

Core Mechanism of Action

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthetic pathway of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] mPGES-1 is often co-expressed with cyclooxygenase-2 (COX-2) and is induced by pro-inflammatory stimuli.[2][3] By selectively inhibiting mPGES-1, the production of PGE2 is reduced without affecting the synthesis of other prostanoids, which is a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors that can cause gastrointestinal and cardiovascular side effects.[1] This targeted approach aims to provide anti-inflammatory and analgesic effects with an improved safety profile.

Signaling Pathway

The inhibition of mPGES-1 directly impacts the arachidonic acid cascade. The following diagram illustrates the position of mPGES-1 in this pathway and the effect of its inhibition.

Caption: The mPGES-1 signaling pathway within the arachidonic acid cascade.

Quantitative In Vitro Data

The following table summarizes the in vitro activity of various reported mPGES-1 inhibitors.

| Compound/Class | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |

| Biarylimidazole (e.g., MF63) | Human mPGES-1 | Enzyme Activity | 1 | Cell-free | |

| Phenanthrene Imidazoles | Human mPGES-1 | Enzyme Activity | Potent | In vitro | |

| Arylsulfonyl Hydrazide (7s) | mPGES-1 | Enzyme Activity | 1.16 | In vitro | |

| Compound 934 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme | |

| Compound 117 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme | |

| Compound 118 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme | |

| Compound 322 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme | |

| Compound 323 | Human mPGES-1 | Enzyme Activity | 10-29 | Recombinant enzyme |

Quantitative In Vivo and Ex Vivo Data

This table presents the in vivo and ex vivo efficacy and pharmacokinetic data for representative mPGES-1 inhibitors.

| Compound/Class | Animal Model | Dosing | Efficacy/Endpoint | Pharmacokinetic Parameter | Reference |

| MF63 | Guinea Pig | 30 mg/kg (oral) | Analgesic and antipyretic effects | Plasma conc: 3.0-4.1 µM (1-6h); Brain conc: 20 µM (6h) | |